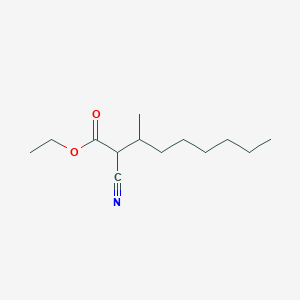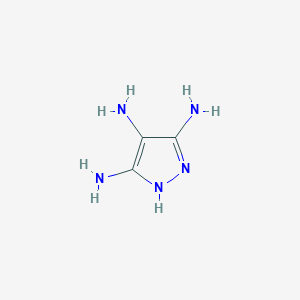![molecular formula C12H13ClN4O2S B14000320 (5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-14-3](/img/structure/B14000320.png)
(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-imino-4-methyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as trimethylamine in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .
Aplicaciones Científicas De Investigación
5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 5-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,4-dimethoxy-aniline apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both the thiazole ring and the dimethoxyaniline moiety contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
33175-14-3 |
|---|---|
Fórmula molecular |
C12H13ClN4O2S |
Peso molecular |
312.78 g/mol |
Nombre IUPAC |
5-[(5-chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN4O2S/c1-6-11(20-12(14)15-6)17-16-8-4-7(13)9(18-2)5-10(8)19-3/h4-5H,1-3H3,(H2,14,15) |
Clave InChI |
BTLQTKQKYKVEGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)N=NC2=CC(=C(C=C2OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
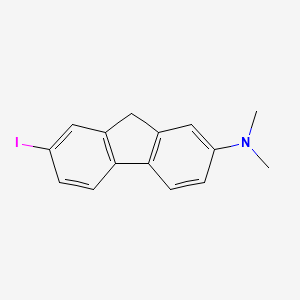
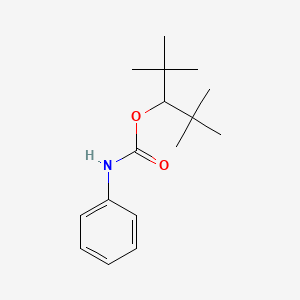
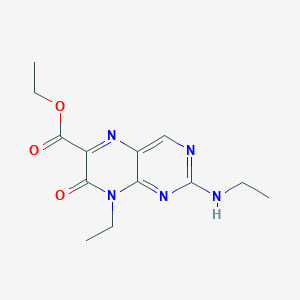
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
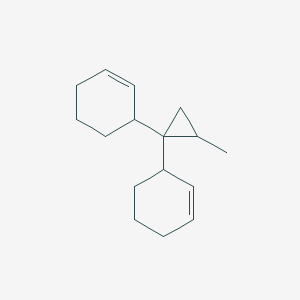
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

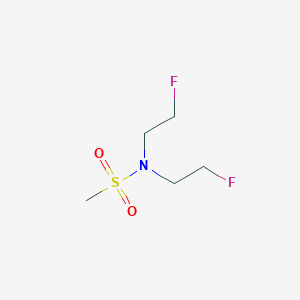
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
